2-(4-Butoxyphenyl)-5-(4-chlorophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butoxyphenyl)-5-(4-chlorophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-5-(4-chlorophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The core benzo[A]phenanthridinone structure is synthesized through a series of cyclization reactions.
Substitution Reactions: The 4-butoxyphenyl and 4-chlorophenyl groups are introduced via substitution reactions, often using reagents like butyl bromide and chlorobenzene under specific conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)-5-(4-chlorophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions of the butoxy and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(4-Butoxyphenyl)-5-(4-chlorophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)-5-(4-chlorophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-(4-Butoxyphenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
- (4-Butoxyphenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone
Uniqueness
2-(4-Butoxyphenyl)-5-(4-chlorophenyl)-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-butoxyphenyl)-5-(4-chlorophenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30ClNO2/c1-2-3-18-37-26-15-10-21(11-16-26)24-19-28-31-27-7-5-4-6-22(27)12-17-29(31)35-33(32(28)30(36)20-24)23-8-13-25(34)14-9-23/h4-17,24,33,35H,2-3,18-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLBOUUVEQETBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2CC3=C(C(NC4=C3C5=CC=CC=C5C=C4)C6=CC=C(C=C6)Cl)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.